1-萘乙酰肼

描述

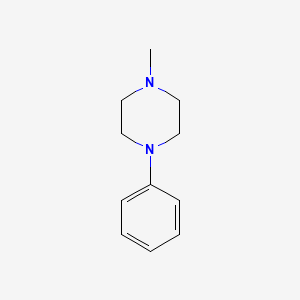

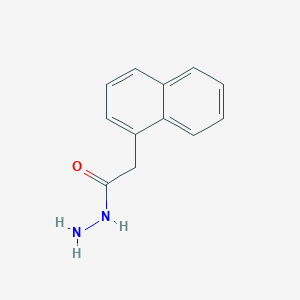

1-Naphthaleneacethydrazide is a chemical compound that is derived from naphthalene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of an acethydrazide functional group attached to the naphthalene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of naphthalene-based hydrazides, such as 1-naphthaleneacethydrazide, involves the reaction of naphthalene derivatives with hydrazine or its derivatives. For instance, a series of N'-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazides were synthesized and evaluated for their anti-HIV activities . Similarly, (naphthalen-1-yloxy)-acetic acid hydrazides were synthesized and screened for antimicrobial activities . These studies demonstrate the versatility of naphthalene derivatives in synthesizing compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of naphthalene-based compounds can be complex due to the presence of various substituents. For example, the crystal and molecular structures of 1,8-bis(dimethylamino)naphthalene tetrafluoroborate were determined by X-ray diffraction, revealing significant intramolecular hydrogen bonding and geometric distortions in the aromatic part . The structure of 1-naphthaleneacrylic acid, a related compound, was also analyzed using X-ray diffraction and theoretical calculations, showing the influence of substituents on the conformation of the naphthalene ring .

Chemical Reactions Analysis

Naphthalene derivatives can undergo a variety of chemical reactions. The highly congested donor–acceptor P–B compound synthesized from a PPh2- and BMes2-functionalized 1,8-naphthalene molecule displayed reactivity with halogen molecules, leading to the formation of a hydrolyzed product with an oxygen atom inserted between the P and B atom . This indicates that naphthalene derivatives can participate in complex chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the P–B compound mentioned earlier is thermally and photochemically stable and highly fluxional in solution . The core-expanded naphthalene diimides synthesized through a one-pot operation exhibited high electron mobility, which is a significant property for n-type organic materials . The antimicrobial and antiviral activities of naphthalene-based hydrazides were also evaluated, although none showed activity against viruses at subtoxic concentrations . These studies highlight the diverse physical and chemical properties that can be achieved through the modification of the naphthalene core.

科学研究应用

抗癌应用

1-萘乙酰肼衍生物已被研究其抗癌特性。Salahuddin等人(2014年)合成的衍生物显示出对乳腺癌细胞系的显著活性。这些化合物经过体外抗癌评估方法的评估,表明它们作为治疗剂的潜力(Salahuddin et al., 2014)。

诊断应用

Chen等人(2020年)开发了一种竞争性间接酶联免疫吸附法(ciELISA)方法,用于检测尿液样品中的1-萘酚,这是杀虫剂和萘的代谢物。该检测方法可用作监测相关污染物暴露的高通量工具(Chen et al., 2020)。

环境和生物降解研究

Canada等人(2002年)对甲苯邻位单加氧酶的定向进化研究揭示了对氯乙烯和萘氧化的增强降解能力。这项研究有助于环境恢复和绿色化学应用(Canada et al., 2002)。

分子感知和DNA相互作用

Ohtsuka等人(2010年)设计了一种萘二酰亚胺衍生物,其中含有二钴六羰基配合物,作为DNA的红外探针。他们的研究表明这类化合物在分子感知和与DNA的相互作用中的潜力(Ohtsuka et al., 2010)。

抗惊厥和抗氧化应对

Azam等人(2010年)合成了一系列由1-萘乙酰肼衍生的半羧酸衍生物,用于其抗惊厥和抗氧化活性。这些化合物显示出作为治疗癫痫和对抗氧化应激的潜力(Azam et al., 2010)。

超分子化学和感知应用

关于萘二酰亚胺(NDIs)领域的研究探索了在超分子化学、传感器和分子开关设备中的应用。Kobaisi等人(2016年)的这篇综述提供了关于NDIs的进展和潜在应用的见解,包括涉及1-萘乙酰肼的应用(Kobaisi et al., 2016)。

属性

IUPAC Name |

2-naphthalen-1-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHXVKZDKJAVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291489 | |

| Record name | 1-Naphthaleneacethydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthaleneacethydrazide | |

CAS RN |

34800-90-3 | |

| Record name | 34800-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthaleneacethydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。